Furo[2,3-f][1,3]benzoxazole

Fragment-based drug design Conformational analysis Ligand efficiency

Standard benzoxazole fragments introduce conformational entropy penalties that reduce binding affinity in shallow pockets. Furo[2,3-f]benzoxazole (CAS 20419-35-6) eliminates this issue with zero rotatable bonds and a fully planar [6,5,5]-fused topology. • Maximizes enthalpic binding contribution: 0 rotatable bonds vs. 1-2 in typical fragments. • Dual heteroatom donor sites (oxazole N, furan O) enable heteroleptic metal coordination without multi-step ligand synthesis. • Computed XLogP3-AA 2.2, PSA 39.2 Ų; balanced solubility for both fragment screening and film-forming applications.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 20419-35-6
Cat. No. B13967944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-f][1,3]benzoxazole
CAS20419-35-6
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=C(C=C21)OC=N3
InChIInChI=1S/C9H5NO2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H
InChIKeyJOQBMYSWQKYBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-f][1,3]benzoxazole Structural Identity & Physicochemical Baseline


Furo[2,3-f][1,3]benzoxazole (CAS 20419-35-6) is an unsubstituted, completely planar fused tricyclic heteroaromatic scaffold (C₉H₅NO₂, MW 159.14 g/mol) in which a furan ring is linearly annulated onto the [f] face of a benzoxazole core [1]. The scaffold contains zero hydrogen-bond donors, three hydrogen-bond acceptors, zero rotatable bonds, a topological polar surface area of 39.2 Ų, and a computed XLogP3-AA of 2.2 [1]. Its alternative systematic name, benzofuro[6,5-d]oxazole, reflects the benzofuran–oxazole fusion topology [1]. Unlike extensively functionalized benzoxazole derivatives that dominate medicinal chemistry, this parent heterocycle serves predominantly as a minimally substituted, rigid, electron-rich building block for coordination chemistry, fragment-based library design, and materials–precursor synthesis [2].

Scaffold
Rigid planar tricyclic furobenzoxazole core
Rotatable Bonds
Zero free rotors – pre-organized geometry
H-Bond Donors
Zero HBD – acceptor/π-driven recognition
Donor Sites
Two distinct N,O sites for coordination chemistry

Furo[2,3-f][1,3]benzoxazole vs. Benzoxazole and Benzofuran Isosteres


Generic substitution of Furo[2,3-f][1,3]benzoxazole (20419-35-6) with simpler benzoxazole (C₇H₅NO) or benzofuran (C₈H₆O) is structurally misleading because it erases the precisely defined [6,5,5]-fused tricyclic topology that simultaneously constrains conformational flexibility (zero rotatable bonds) and spatially positions two distinct heteroatom-rich rings [1]. Even closely related regioisomeric scaffolds such as furo[3,2-f][1,3]benzoxazole (benzofuro[5,6-d]oxazole, PubChem CID 241143) or furo[2,3-f][1,2]benzoxazole (benzofuro[6,5-d]isoxazole) exhibit different angular fusion geometries, altering dipole-moment orientation, frontier molecular orbital (FMO) distribution, and metal-coordination bite angles in ways that cannot be predicted from the unsubstituted core alone [2]. Consequently, procurement decisions based solely on nominal heterocycle class membership risk introducing undetected changes in molecular recognition, photophysical efficiency, or crystallinity that propagate into downstream failure in fragment-based screening, catalytic system assembly, or optoelectronic device fabrication [3].

Target
Furo[2,3-f][1,3]benzoxazole
[6,5,5]-fused tricyclic topology; rigid, zero rotatable bonds; two electronically distinct heteroatom donors (furan O and oxazole N) ~5.0 Å apart.
Substitutes
Benzoxazole / Benzofuran / Regioisomers
Monocyclic or differently fused scaffolds erase the precise bite angle, dipole orientation, and dual-donor geometry. Class-level substitution based on heterocycle name risks undetected changes in metal binding, fragment screening hit rates, or photophysical performance.
May require validation; not interchangeable without structural verification.

Furo[2,3-f][1,3]benzoxazole Comparative Evidence Guide


Topological Rigidity and Conformational Entropy Penalty vs. Benzoxazole

Furo[2,3-f][1,3]benzoxazole possesses zero rotatable bonds compared to one rotatable bond for 2-phenylbenzoxazole and two for 2-benzylbenzoxazole [1][2]. In a fragment-based design context, the absence of rotatable bonds translates to a calculated conformational entropy penalty reduction of approximately 0.5–1.0 kcal/mol per rotatable bond frozen upon binding, meaning the tricyclic scaffold can exhibit a meaningful ΔΔG advantage relative to flexible benzoxazole analogs when the binding pose requires pre-organized planarity [3].

Conformational entropy vs. benzoxazole
Class-level
0 rotatable bonds vs. 1 (2-phenylbenzoxazole) or 2 (2-benzylbenzoxazole). Estimated ΔΔS benefit ~0.5–1.0 kcal/mol per frozen rotor.
Pre-organized rigidity may improve fragment hit rates for constrained pockets.
Theoretical estimation; experimental binding data required for confirmation.
Fragment-based drug design Conformational analysis Ligand efficiency

Absence of Hydrogen-Bond Donors vs. Amino-Benzoxazole Congeners

The parent furo[2,3-f][1,3]benzoxazole scaffold contains zero hydrogen-bond donors (HBD), whereas typical kinase hinge-binding benzoxazole fragments such as 2-aminobenzoxazole (PubChem CID 136421) contain one HBD and 5-aminobenzoxazole (PubChem CID 123137) also carries one HBD [1][2]. The absence of an HBD eliminates a canonical hinge-region hydrogen-bond donation that often dominates the binding profile of amino-benzoxazoles, thereby redirecting molecular recognition toward acceptor- and π-stacking-driven interactions that can yield distinct kinase selectivity fingerprints [3].

HBD count vs. amino-benzoxazoles
Class-level
0 HBD (target) vs. 1 HBD for 2-aminobenzoxazole and 5-aminobenzoxazole.
Eliminates canonical hinge H-bond donation; redirects recognition to acceptor/π modes.
Supports exploration of donor-independent kinase hinge binders. Crystallographic validation advised.
Kinase inhibitor design Hydrogen-bond donor count Selectivity screening

Furan Oxygen Coordination Geometry vs. Benzoxazole and Benzofuran

Furo[2,3-f][1,3]benzoxazole presents two distinct heteroatom coordination sites—the oxazole nitrogen (N3) and the furan oxygen (O1)—arranged in a rigid 1,4-relationship across the tricyclic framework, yielding a natural bite angle distinct from that of benzoxazole (single N,O site) or benzofuran (single O site) [1][2]. While direct experimental stability constants for metal complexes of this specific scaffold are absent from the peer-reviewed literature, computational electrostatic potential maps indicate that the furan oxygen carries a more negative potential (−35 to −40 kcal/mol) than the oxazole oxygen (−25 to −30 kcal/mol), suggesting preferential hard-metal binding at the furan site that differs from the oxazole-dominated coordination of monocyclic benzoxazole [2][3].

Donor geometry vs. benzoxazole/benzofuran
Supporting evidence
Two distinct donor sites (furan O, oxazole N) at ~5.0 Å separation; more negative ESP at furan oxygen. Benzoxazole: single N,O pair ~2.2 Å; benzofuran: one O donor.
Enables bridging or chelating modes unavailable to simpler heterocycles.
ESP ranges from DFT studies; direct metal-complex stability constants not reported.
Coordination chemistry Ligand design Heterocyclic ligands

Furo[2,3-f][1,3]benzoxazole Application Scenarios


Rigid Fragment Library for Entropy-Favored Hit Identification

Biophysics and computational chemistry groups seeking to improve fragment screening hit rates should incorporate Furo[2,3-f][1,3]benzoxazole into their core fragment collections. Its complete absence of rotatable bonds (0 vs. 1–2 in typical substituted benzoxazole fragments) maximizes the enthalpic contribution to binding free energy by eliminating internal conformational entropy penalties, as demonstrated by Murray & Rees (2009) [1]. This property is especially valuable when screening against shallow or conformationally constrained binding pockets where flexible fragments fail to achieve measurable affinity.

Non-Classical Kinase Hinge-Binders Without Hydrogen-Bond Donor

Medicinal chemists targeting kinases that have developed resistance to donor-dependent type I inhibitors (e.g., gatekeeper mutations that disrupt water-mediated hydrogen-bond networks) can employ Furo[2,3-f][1,3]benzoxazole as a hinge-recognition element. The zero-HBD scaffold eliminates the conserved hinge hydrogen-bond donation exploited by 2-aminobenzoxazole-based inhibitors, forcing alternative π-stacking and acceptor-only binding modes that can restore activity against resistant mutants [2].

Bifunctional N,O-Ligand for Coordination Polymer Synthesis

Materials chemists developing coordination polymers or metal-organic frameworks (MOFs) that require a compact, rigid ditopic ligand with electronically differentiated donor sites should select Furo[2,3-f][1,3]benzoxazole. The ~5.0 Å separation between the oxazole nitrogen and furan oxygen, combined with their distinct Lewis basicities (furan O harder, oxazole N softer), permits rational construction of heteroleptic metal nodes without multi-step ligand synthesis, reducing both material cost and synthetic complexity [3].

Optoelectronic Scaffold with Dual Heteroatom Polarization

Organic electronics researchers designing hole-transporting or electron-transporting layers for OLEDs or OPVs can exploit the fully planar, linearly fused topology of Furo[2,3-f][1,3]benzoxazole as a precursor core. The scaffold's computed XLogP of 2.2 and PSA of 39.2 Ų indicate balanced solubility and film-forming properties, while the asymmetric distribution of furan and oxazole dipoles creates an intrinsic molecular dipole moment that can facilitate charge-separation interfaces without adding polar substituents that compromise charge mobility [4].

Application
Selection Property
Validation Focus
Fragment library design
Zero rotatable bonds, rigid planar core
Enthalpy-driven binding efficiency in constrained sites
Kinase hinge-binding studies
Zero HBD, acceptor/π scaffold
Donor-independent recognition and resistance mutant profiling
Coordination polymer synthesis
Bifunctional N,O-donor with ~5 Å spacing
Heteroleptic metal node construction; bite angle control
Optoelectronic device research
Planar, linearly fused, intrinsic dipole
Film-forming and charge-separation interface performance
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